4-amino-6-methylpicolinonitrile
Description
4-Amino-6-methylpicolinonitrile is a pyridine derivative featuring an amino group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 2-position. Its nitrile group enhances reactivity in nucleophilic additions or cyclization reactions, while the amino group enables participation in hydrogen bonding and derivatization.
Properties
IUPAC Name |
4-amino-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHSNBNZGBNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676496 | |
| Record name | 4-Amino-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-20-4 | |
| Record name | 4-Amino-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-6-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methylpicolinonitrile typically involves the reaction of 4-chloro-6-methylpicolinonitrile with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
4-amino-6-methylpicolinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-6-methylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
6-Chloro-4-Methylpicolinonitrile
- Structural Differences: The amino group in 4-amino-6-methylpicolinonitrile is replaced by chlorine (Cl) at the 6-position.
- Molecular Formula: C₇H₅ClN₂ vs. C₇H₇N₃ for this compound .
- Physical Properties: Higher lipophilicity due to the Cl substituent. Expected lower solubility in polar solvents compared to the amino-substituted analog.
- Synthetic Relevance: Chloro-substituted pyridines are often intermediates in nucleophilic aromatic substitution reactions, whereas amino-substituted derivatives are used in coupling reactions .
4-Amino-6-Methyl-Picolinic Acid
- Structural Differences : The nitrile group is replaced by a carboxylic acid (–COOH) at the 2-position.
- Molecular Formula : C₇H₈N₂O₂ .
- Functional Implications: The carboxylic acid group increases water solubility and enables salt formation. The nitrile in this compound offers better electrophilicity for further functionalization.
- Applications : Carboxylic acid derivatives are common in metal-chelating agents or prodrugs, whereas nitriles are preferred in click chemistry or bioisosteric replacements .
6-Methoxy-5-(4-Methylimidazol-1-yl)Picolinonitrile
- Structural Differences : Additional methoxy (–OCH₃) and imidazole substituents at the 5- and 6-positions.
- Methoxy groups enhance steric bulk and electron-donating effects, altering reaction kinetics compared to the methyl group in this compound .
- Applications : Such compounds are explored in kinase inhibition due to imidazole’s ability to mimic adenine in ATP-binding pockets .
6-(Aminomethyl)Picolinonitrile
- Structural Differences: An aminomethyl (–CH₂NH₂) group replaces the methyl group at the 6-position.
- Molecular Formula: C₇H₇N₃ (same as this compound but with a different substituent orientation) .
- Reactivity: The aminomethyl group offers a secondary site for derivatization (e.g., acylation), enhancing versatility in multi-step syntheses.
Physicochemical Properties
Biological Activity
4-Amino-6-methylpicolinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on various research studies and findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a nitrile group, contributing to its unique chemical reactivity. Its molecular formula is , and it is characterized by the following structural features:
- Amino Group : Contributes to hydrogen bonding and increases solubility in polar solvents.
- Nitrile Group : Provides reactivity for further chemical modifications.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Notably, derivatives of picolinonitriles have been reported to demonstrate effectiveness against certain pathogens, indicating potential as a therapeutic agent in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer activity . Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and molecular targets remain an area for further research to fully elucidate its efficacy in oncology .
The mechanism of action for this compound involves interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. The amino and nitrile groups are crucial for binding affinity, impacting the compound's biological activity. Current studies are focused on identifying these molecular targets and understanding the detailed pathways involved .
Comparative Analysis with Similar Compounds
A comparison with related compounds helps highlight the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-2-methoxypyridine | Amino group at 4-position | Antimicrobial |
| 4-Amino-6-chloropicolinonitrile | Chlorine substitution at 6-position | Anticancer |
| This compound | Methyl group at 6-position | Antimicrobial, Anticancer |
This table illustrates how structural variations influence biological activities, with this compound standing out for its dual activity .
Case Studies
Several case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in antibiotic development.
- Anticancer Research : In vitro studies indicated that the compound could induce apoptosis in specific cancer cell lines, providing a foundation for further investigations into its use as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
